molecular formula C21H20FN3O2 B11358593 2-(3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl)-N-mesitylacetamide

2-(3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl)-N-mesitylacetamide

Cat. No.: B11358593
M. Wt: 365.4 g/mol
InChI Key: IGYCPXATDLPZQV-UHFFFAOYSA-N
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Description

2-[3-(4-Fluorophenyl)-6-oxo-1,6-dihydropyridazin-1-yl]-N-(2,4,6-trimethylphenyl)acetamide is a complex organic compound that features a pyridazine ring substituted with a fluorophenyl group and an acetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[3-(4-fluorophenyl)-6-oxo-1,6-dihydropyridazin-1-yl]-N-(2,4,6-trimethylphenyl)acetamide typically involves the following steps:

    Formation of the Pyridazine Ring: The pyridazine ring can be synthesized through the reaction of hydrazine with a suitable dicarbonyl compound under acidic or basic conditions.

    Introduction of the Fluorophenyl Group: The fluorophenyl group can be introduced via a nucleophilic aromatic substitution reaction, where a fluorine-containing aromatic compound reacts with the pyridazine ring.

    Acetamide Formation: The final step involves the acylation of the pyridazine derivative with 2,4,6-trimethylphenylacetyl chloride in the presence of a base such as triethylamine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl groups on the trimethylphenyl ring.

    Reduction: Reduction reactions can occur at the carbonyl group on the pyridazine ring.

    Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Electrophilic reagents like bromine or nitric acid can be employed for substitution reactions.

Major Products

    Oxidation: Oxidation of the methyl groups can lead to the formation of carboxylic acids.

    Reduction: Reduction of the carbonyl group can yield alcohol derivatives.

    Substitution: Substitution reactions can introduce various functional groups onto the fluorophenyl ring.

Scientific Research Applications

    Medicinal Chemistry: It can be explored as a lead compound for the development of new pharmaceuticals, particularly those targeting neurological disorders.

    Biological Studies: The compound can be used in studies investigating the interaction of pyridazine derivatives with biological targets.

    Industrial Applications: It may serve as an intermediate in the synthesis of more complex organic molecules used in various industries.

Mechanism of Action

The mechanism of action of 2-[3-(4-fluorophenyl)-6-oxo-1,6-dihydropyridazin-1-yl]-N-(2,4,6-trimethylphenyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorophenyl group can enhance binding affinity through hydrophobic interactions, while the pyridazine ring can participate in hydrogen bonding and π-π stacking interactions. These interactions can modulate the activity of the target, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-[3-(4-Fluorophenyl)-6-oxo-1,6-dihydropyridazin-1-yl]acetic acid
  • 2-(2-(4-Fluorophenyl)-2-oxo-1-phenylethyl)-4-methyl-3-oxo-N-phenylpentanamide

Uniqueness

Compared to similar compounds, 2-[3-(4-fluorophenyl)-6-oxo-1,6-dihydropyridazin-1-yl]-N-(2,4,6-trimethylphenyl)acetamide is unique due to the presence of the trimethylphenyl group, which can influence its chemical reactivity and biological activity. This structural feature can enhance the compound’s stability and specificity in binding to molecular targets.

Properties

Molecular Formula

C21H20FN3O2

Molecular Weight

365.4 g/mol

IUPAC Name

2-[3-(4-fluorophenyl)-6-oxopyridazin-1-yl]-N-(2,4,6-trimethylphenyl)acetamide

InChI

InChI=1S/C21H20FN3O2/c1-13-10-14(2)21(15(3)11-13)23-19(26)12-25-20(27)9-8-18(24-25)16-4-6-17(22)7-5-16/h4-11H,12H2,1-3H3,(H,23,26)

InChI Key

IGYCPXATDLPZQV-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C(=C1)C)NC(=O)CN2C(=O)C=CC(=N2)C3=CC=C(C=C3)F)C

Origin of Product

United States

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